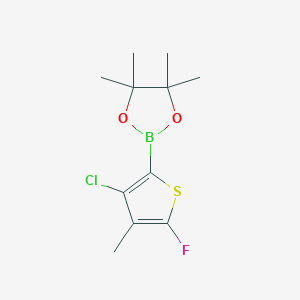
2-(3-Chloro-5-fluoro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chloro-5-fluoro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H15BClFO2S and its molecular weight is 276.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-Chloro-5-fluoro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound belonging to the class of boron-containing compounds. Boron compounds have garnered attention in various fields due to their unique biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈BClO₂ |
| Molecular Weight | 252.54 g/mol |
| CAS Number | Not listed in available databases |
The biological activity of boron compounds often involves their ability to interact with biomolecules such as proteins and nucleic acids. The specific mechanisms for this compound include:
- Enzyme Inhibition : Boron-containing compounds can act as enzyme inhibitors. Studies suggest that this compound may inhibit certain proteases and kinases involved in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the chloro and fluoro substituents enhances its interaction with microbial membranes.
- Antitumor Potential : Some research has shown that boron compounds can induce apoptosis in cancer cells. The specific dioxaborolane structure may contribute to this effect by disrupting cellular processes.
Research Findings
Recent studies have evaluated the biological activity of this compound through various experimental approaches:
In Vitro Studies
- Cell Viability Assays : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
- Mechanistic Studies : Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptosis markers (Annexin V positivity), suggesting that the compound triggers programmed cell death.
In Vivo Studies
- Animal Models : In studies involving xenograft models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups. This suggests potential for therapeutic application.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 20 µg/mL. This positions it as a candidate for further development as an antimicrobial agent.
- Case Study on Antitumor Effects : A detailed investigation into its effects on breast cancer cells showed that the compound not only inhibited cell proliferation but also altered gene expression profiles associated with tumor progression.
Properties
Molecular Formula |
C11H15BClFO2S |
|---|---|
Molecular Weight |
276.57 g/mol |
IUPAC Name |
2-(3-chloro-5-fluoro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BClFO2S/c1-6-7(13)8(17-9(6)14)12-15-10(2,3)11(4,5)16-12/h1-5H3 |
InChI Key |
GOWUIEYYOSMRPF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)F)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















